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Abstract

GSK-1482160 is a potent, selective, and orally bioavailable negative allosteric modulator of the
P2X7 receptor. Its ability to cross the blood-brain barrier has made it a valuable tool for
investigating the role of the P2X7 receptor in both peripheral and central nervous system
disorders. This technical guide provides a detailed overview of the chemical structure,
physicochemical properties, and pharmacological characteristics of GSK-1482160. It includes
a compilation of key quantitative data, detailed experimental methodologies for its evaluation,
and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

GSK-1482160, with the IUPAC name (2S)-N-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-1-
methyl-5-oxo-2-pyrrolidinecarboxamide, is a small molecule with a well-defined chemical
structure. Its key identifiers and physicochemical properties are summarized in the tables
below.

Table 1: Chemical Identifiers of GSK-1482160
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Identifier Value

(2S)-N-[[2-Chloro-3-
IUPAC Name (trifluoromethyl)phenyllmethyl]-1-methyl-5-0xo-

2-pyrrolidinecarboxamide[1]

CAS Number 1001389-72-5[1][2]

Molecular Formula C14H14CIF3N202[1][3]

CIC1=C(C=CC=C1CN(C([C@@H]2CCC(N2)=0
)=0)C)C(F)(F)F[1]

SMILES

ble 2: Physicochemical ies of GSK-148216(

Property Value Source
Molecular Weight 334.72 g/mol [1][3]
logP 1.95 [4]
N Soluble in DMSO (90.0 mg/mL;
Solubility [3]
268.9 mM)[3]

Appearance White solid powder [1]
Purity >99% [1]

Pharmacological Properties

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor, an ATP-gated ion
channel primarily expressed on immune cells. This modulation reduces the efficacy of ATP at
the receptor without affecting its affinity, thereby inhibiting downstream signaling cascades,
most notably the release of the pro-inflammatory cytokine IL-1[3.[2]

Table 3: In Vitro Pharmacological Data for GSK-1482160
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Parameter Species Value Source
pICso Human 8.5 [2]
pICso Rat 6.5 [2]

Kd Human 1.15+0.12 nM [5][6]
K_d Human 5.09 £ 0.98 nM [7]

K i Human 2.63+0.6 nM [7]
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Mechanism of action of GSK-1482160.

Experimental Protocols

This section details the methodologies for key experiments used to characterize GSK-

1482160.

Ex Vivo IL-13 Release Assay (Human Whole Blood)

This assay measures the ability of GSK-1482160 to inhibit ATP-induced IL-1[3 release from

lipopolysaccharide (LPS)-primed human mono

Protocol:

¢ Fresh human whole blood is collected in heparinized tubes.

cytes.

 Aliquots of blood are pre-incubated with varying concentrations of GSK-1482160 or vehicle

control.
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The blood is then primed with LPS (1 pg/mL) for 2 hours at 37°C in a 5% CO: incubator.

Following LPS priming, ATP is added to a final concentration of 1-5 mM to stimulate P2X7
receptors, and the samples are incubated for a further 30 minutes.

The reaction is stopped by placing the samples on ice.
Plasma is separated by centrifugation.

IL-1P levels in the plasma are quantified using a suitable immunoassay, such as a bead-
based multiplex assay.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

IL-1p Release Assay Workflow
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Workflow for the ex vivo IL-1[3 release assay.
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Radioligand Binding Assays

These assays are used to determine the binding affinity of GSK-1482160 for the P2X7
receptor, typically using a radiolabeled form of the compound (e.g., [11C]|GSK-1482160).

Protocol (Saturation Binding):

 Membranes from cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7R) are
prepared.

 Aliquots of the membrane preparation are incubated with increasing concentrations of
[**C]GSK-1482160.

» Non-specific binding is determined in the presence of a high concentration of unlabeled
GSK-1482160.

e The reaction is incubated to equilibrium.
e Bound and free radioligand are separated by rapid filtration.
e The amount of radioactivity on the filters is quantified.

e The data are analyzed to determine the dissociation constant (K_d) and the maximum
number of binding sites (B_max).

In Vivo Efficacy Models

This model is used to assess the analgesic efficacy of GSK-1482160 in a model of neuropathic
pain.

Surgical Protocol:

Rats are anesthetized.

The common sciatic nerve is exposed at the mid-thigh level.

Four loose ligatures are tied around the sciatic nerve.

The muscle and skin are closed with sutures.
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Behavioral Testing:

e Mechanical Allodynia: The paw withdrawal threshold in response to a non-noxious
mechanical stimulus (e.g., von Frey filaments) is measured.

o Thermal Hyperalgesia: The paw withdrawal latency in response to a noxious thermal
stimulus (e.g., radiant heat source) is measured.

This model is used to evaluate the anti-inflammatory and analgesic effects of GSK-1482160.
Protocol:
o Asingle intraplantar injection of FCA is administered into the hind paw of the rat.

e This induces a localized inflammatory response, characterized by edema, erythema, and
hypersensitivity to mechanical and thermal stimuli.

¢ Pain-related behaviors are assessed as described for the CCl model.

In Vivo PET Imaging ([**C]GSK-1482160)

Positron Emission Tomography (PET) with the radiolabeled tracer [**C]GSK-1482160 is used to
visualize and quantify the distribution of P2X7 receptors in vivo.

Protocol (Human Study):

o [11C]GSK-1482160 is synthesized and formulated for intravenous injection.
e The subject is positioned in the PET scanner.

e Abolus of [1*'C]GSK-1482160 is administered intravenously.

e Dynamic PET data are acquired over a specified time period.

e The data are reconstructed to generate images of radiotracer distribution.

e Tracer kinetic modeling can be applied to quantify receptor density and occupancy.
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In Vivo PET Imaging Workflow
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Workflow for in vivo PET imaging with [':C]GSK-1482160.

Conclusion

GSK-1482160 is a well-characterized negative allosteric modulator of the P2X7 receptor with
demonstrated in vitro potency and in vivo efficacy in preclinical models of pain and
inflammation. Its favorable physicochemical properties, including oral bioavailability and blood-
brain barrier penetration, along with its utility as a PET ligand, make it an invaluable research
tool for elucidating the complex roles of the P2X7 receptor in health and disease. The detailed
protocols provided herein serve as a guide for researchers aiming to utilize GSK-1482160 in

their own investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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